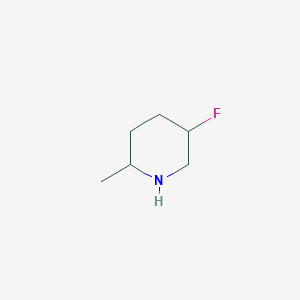
1-(5-Fluoro-2-isobutoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C₁₂H₁₇FO₂. It is a fluorinated building block used primarily in research and development within the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of a fluorine atom, an isobutoxy group, and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate for various chemical reactions.
Métodos De Preparación
The synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and isobutyl bromide.
Reaction Conditions: The nitrophenol undergoes an etherification reaction with isobutyl bromide in the presence of a base like potassium carbonate to form 5-fluoro-2-isobutoxyphenol.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Hydroxylation: Finally, the amine is converted to the desired ethanol derivative through a hydroxylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(5-Fluoro-2-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include ketones, alkanes, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-isobutoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(5-Fluoro-2-isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxyphenyl)ethanol: This compound has a methoxy group instead of an isobutoxy group, which may result in different chemical reactivity and biological activity.
1-(5-Fluoro-2-ethoxyphenyl)ethanol: The ethoxy group in this compound provides different steric and electronic effects compared to the isobutoxy group.
1-(5-Fluoro-2-propoxyphenyl)ethanol: The propoxy group offers a different balance of hydrophobicity and steric hindrance compared to the isobutoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17FO2 |
|---|---|
Peso molecular |
212.26 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8-9,14H,7H2,1-3H3 |
Clave InChI |
JZEBNQPZZRYBIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)F)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
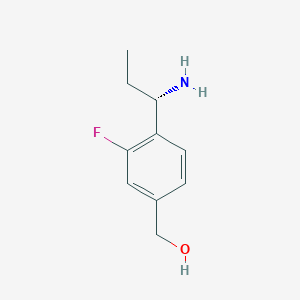
![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
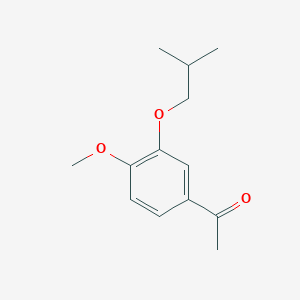
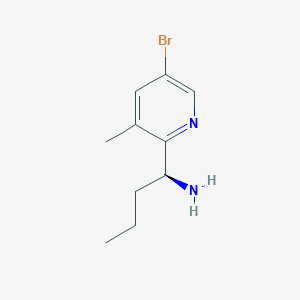


![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)
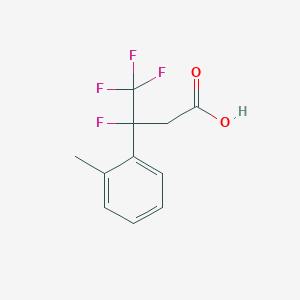
![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)

![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)
